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molecular formula C6H9BN2O4 B1301089 2,4-Dimethoxypyrimidine-5-boronic acid CAS No. 89641-18-9

2,4-Dimethoxypyrimidine-5-boronic acid

Cat. No. B1301089
M. Wt: 183.96 g/mol
InChI Key: LKGKUACPLXCVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727988B2

Procedure details

2,4-Dimethoxy-pyrimidine-5-boronic acid (840 mg, 4.6 mmol) was dissolved in degassed n-PrOH (40 mL) and then 5-iodo-2,4-dimethyl-oxazole (Prep60, 850 mg, 3.8 mmol), Na2CO3 (848 mg, 8 mmol), PPh3 (332 mg, 1.3 mmol) and Pd(OAc)2 (85 mg, 0.38 mmol) were added. The suspension was stirred at reflux for 4 hours. The solvent was evaporated under vacuum and the crude was partitioned between water and ethyl acetate. The organic phase was dried (Na2SO4) and evaporated. The crude was purified by SCX cartridge to give 600 mg of the title compound (66% yield).
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step Two
Quantity
848 mg
Type
reactant
Reaction Step Two
Name
Quantity
332 mg
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
catalyst
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6](B(O)O)=[CH:5][N:4]=1.I[C:15]1[O:19][C:18]([CH3:20])=[N:17][C:16]=1[CH3:21].C([O-])([O-])=O.[Na+].[Na+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(O)CC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:20][C:18]1[O:19][C:15]([C:6]2[C:7]([O:9][CH3:10])=[N:8][C:3]([O:2][CH3:1])=[N:4][CH:5]=2)=[C:16]([CH3:21])[N:17]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
840 mg
Type
reactant
Smiles
COC1=NC=C(C(=N1)OC)B(O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
850 mg
Type
reactant
Smiles
IC1=C(N=C(O1)C)C
Name
Quantity
848 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
332 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
85 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude was partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude was purified by SCX cartridge

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=C(N1)C)C=1C(=NC(=NC1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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